molecular formula C11H13F3O B15166651 Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- CAS No. 600738-58-7

Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)-

Cat. No.: B15166651
CAS No.: 600738-58-7
M. Wt: 218.21 g/mol
InChI Key: ZJLMJBKQIRRSAI-UHFFFAOYSA-N
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Description

Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- is an organic compound with a phenolic structure It is characterized by the presence of a trifluoromethyl group at the 6-position and a 1-methylpropyl group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl and 1-methylpropyl groups onto the phenol ring. One common method is the Friedel-Crafts alkylation reaction, where phenol is reacted with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Expl

Properties

CAS No.

600738-58-7

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

2-butan-2-yl-6-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O/c1-3-7(2)8-5-4-6-9(10(8)15)11(12,13)14/h4-7,15H,3H2,1-2H3

InChI Key

ZJLMJBKQIRRSAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC=C1)C(F)(F)F)O

Origin of Product

United States

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